Cas no 1049754-88-2 (4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride)

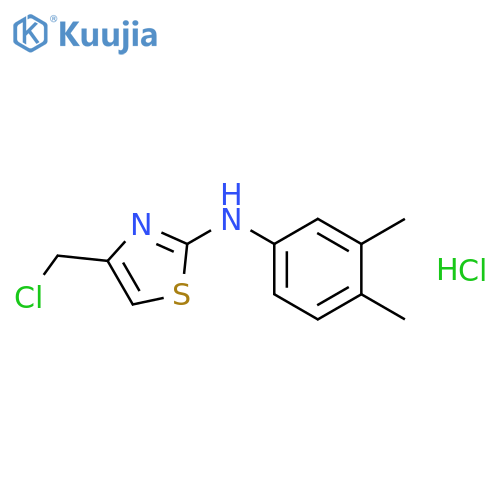

1049754-88-2 structure

商品名:4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride

4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride

- MFCD07288530

- EN300-10436

- 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-aminehydrochloride

- 4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl

- G19392

- Z57008958

- AKOS008967713

- ZRB75488

- CS-0230534

- 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride

- 1049754-88-2

-

- インチ: InChI=1S/C12H13ClN2S.ClH/c1-8-3-4-10(5-9(8)2)14-12-15-11(6-13)7-16-12;/h3-5,7H,6H2,1-2H3,(H,14,15);1H

- InChIKey: NBNBGCOVTBEZHI-UHFFFAOYSA-N

- ほほえんだ: Cc1ccc(cc1C)Nc2nc(cs2)CCl.Cl

計算された属性

- せいみつぶんしりょう: 288.0254750Da

- どういたいしつりょう: 288.0254750Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 227

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.2Ų

じっけんとくせい

- ゆうかいてん: 199-201 °C

4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B421108-50mg |

4-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine Hydrochloride |

1049754-88-2 | 50mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-10436-0.1g |

4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride |

1049754-88-2 | 95.0% | 0.1g |

$77.0 | 2025-02-21 | |

| TRC | B421108-100mg |

4-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine Hydrochloride |

1049754-88-2 | 100mg |

$ 95.00 | 2022-06-07 | ||

| Chemenu | CM453341-500mg |

4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl |

1049754-88-2 | 95%+ | 500mg |

$268 | 2023-01-01 | |

| A2B Chem LLC | AI06609-50mg |

4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl |

1049754-88-2 | 95% | 50mg |

$88.00 | 2024-04-20 | |

| Aaron | AR00HB8D-250mg |

4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl |

1049754-88-2 | 95% | 250mg |

$177.00 | 2025-01-24 | |

| 1PlusChem | 1P00HB01-50mg |

4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl |

1049754-88-2 | 95% | 50mg |

$114.00 | 2025-02-28 | |

| 1PlusChem | 1P00HB01-500mg |

4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl |

1049754-88-2 | 95% | 500mg |

$305.00 | 2025-02-28 | |

| 1PlusChem | 1P00HB01-250mg |

4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl |

1049754-88-2 | 95% | 250mg |

$186.00 | 2025-02-28 | |

| 1PlusChem | 1P00HB01-10g |

4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl |

1049754-88-2 | 95% | 10g |

$1652.00 | 2023-12-26 |

4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

1049754-88-2 (4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1049754-88-2)4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride

清らかである:99%

はかる:5g

価格 ($):698